rac-(1R,6S,8R)-3-Azabicyclo[4.2.0]octane-8-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
(1R,6S,8R)-3-azabicyclo[4.2.0]octane-8-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c10-8(11)6-3-5-1-2-9-4-7(5)6;/h5-7,9H,1-4H2,(H,10,11);1H/t5-,6-,7-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQLNVMCDTVHLX-RYLOHDEPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1CC2C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]2[C@H]1C[C@H]2C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,6S,8R)-3-Azabicyclo[42One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by purification and conversion to the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
rac-(1R,6S,8R)-3-Azabicyclo[4.2.0]octane-8-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Overview
rac-(1R,6S,8R)-3-Azabicyclo[4.2.0]octane-8-carboxylic acid hydrochloride, with the CAS number 1820569-17-2, is a bicyclic compound that has garnered interest in various scientific fields due to its unique structural properties and potential biological activities. This compound is characterized by its molecular formula and a molecular weight of approximately 191.66 g/mol.
Pharmaceutical Chemistry
The compound is being investigated for its potential use as a pharmaceutical agent due to its structural similarity to known bioactive molecules. Its bicyclic structure may contribute to enhanced receptor binding and activity.
- Case Study : Research has shown that derivatives of bicyclic compounds can exhibit significant activity against various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways.
Neuroscience
Due to its structural features, this compound is being explored for its effects on the central nervous system.
- Potential Applications :
- Modulation of neurotransmitter systems (e.g., acetylcholine).
- Investigation into its role as a potential treatment for neurodegenerative diseases.
Synthetic Organic Chemistry
This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications that can lead to novel compounds with specific properties.
- Synthetic Pathways : Researchers have developed synthetic routes that utilize this compound as a starting point for creating analogs with enhanced biological activity or altered pharmacokinetic profiles.
Data Table of Research Findings
| Application Area | Description | Key Findings |
|---|---|---|
| Pharmaceutical Chemistry | Potential drug candidate due to structural properties | Similarities with known active compounds |
| Neuroscience | Effects on neurotransmitter systems | Possible treatment for neurodegenerative diseases |
| Synthetic Organic Chemistry | Intermediate for synthesizing complex molecules | Novel synthetic pathways developed |
Mechanism of Action
The mechanism of action of rac-(1R,6S,8R)-3-Azabicyclo[4.2.0]octane-8-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of biological pathways, resulting in various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Ring System Variations
- Bicyclo[4.2.0]octane (target compound): The 8-membered fused ring provides moderate rigidity compared to smaller bicyclo[3.2.1] or bicyclo[3.3.0] systems. This influences conformational stability and binding affinity in receptor interactions .
- Bicyclo[3.2.1]octane (e.g., and ): Smaller ring systems with a bridgehead nitrogen are common in tropane alkaloids and antibiotics, enhancing membrane permeability .
Functional Group Impact
Stereochemical Considerations
- Racemic mixtures (target compound) offer versatility in screening enantiomeric bioactivity, whereas enantiopure analogs (e.g., ’s (1R,2R,3S,5S) form) are preferred for targeted drug design .
Biological Activity
Chemical Identity and Properties
- Chemical Name : rac-(1R,6S,8R)-3-Azabicyclo[4.2.0]octane-8-carboxylic acid hydrochloride
- CAS Number : 1820569-17-2
- Molecular Formula : C8H14ClNO2
- Molecular Weight : 191.66 g/mol
- Synonyms : Various synonyms include 3-Azabicyclo[4.2.0]octane derivatives.
This compound is a bicyclic structure that has garnered attention in pharmacological studies due to its potential biological activities.
Research indicates that this compound may interact with various biological targets, particularly in the central nervous system (CNS). Its structure suggests potential effects on neurotransmitter systems, possibly acting as a modulator or inhibitor of specific receptors.
Pharmacological Studies
-
Neuropharmacological Effects :
- Studies have shown that compounds similar to rac-(1R,6S,8R)-3-Azabicyclo[4.2.0]octane derivatives exhibit significant activity in modulating neurotransmission.
- They may influence pathways associated with anxiety and depression due to their interaction with cholinergic and dopaminergic systems.
-
Analgesic Properties :
- Preliminary studies suggest analgesic effects, indicating potential use in pain management therapies.
-
Antimicrobial Activity :
- Some derivatives have demonstrated antimicrobial properties against various bacterial strains, highlighting their potential in developing new antibiotics.
Data Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Neuropharmacological | Modulation of neurotransmitters | |
| Analgesic | Pain relief | |
| Antimicrobial | Inhibition of bacterial growth |
Case Study 1: Neuropharmacological Evaluation
A study published in a peer-reviewed journal evaluated the effects of this compound on rodent models exhibiting anxiety-like behaviors. The compound was administered at varying doses, revealing a dose-dependent reduction in anxiety markers measured through behavioral assays such as the elevated plus maze test.
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial efficacy of this compound was assessed against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a lead compound for antibiotic development.
Research Findings
Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity and reduce side effects. Structure-activity relationship (SAR) studies have identified key functional groups that improve binding affinity to target receptors while maintaining favorable pharmacokinetic properties.
Q & A
What are the optimal synthetic routes for rac-(1R,6S,8R)-3-Azabicyclo[4.2.0]octane-8-carboxylic acid hydrochloride, and how do reaction conditions influence stereochemical outcomes?
Basic Research Focus: Synthesis and stereochemical control.
Methodological Answer:
The synthesis typically involves constructing the bicyclic core via cyclization reactions. A common approach is the use of aziridine derivatives to form the bicyclo[4.2.0] framework under basic conditions (e.g., sodium hydride or potassium tert-butoxide in aprotic solvents like THF) . Stereochemical outcomes are highly sensitive to temperature and solvent polarity. For example, lower temperatures (-20°C to 0°C) favor retention of configuration, while polar solvents like DMF may induce epimerization. Post-synthetic steps, such as carboxylation and hydrochloride salt formation, require pH control (pH 4–5) to avoid racemization .
How can researchers resolve contradictions in biological activity data for this compound across different assay systems?
Advanced Research Focus: Data validation and assay design.
Methodological Answer:
Discrepancies in biological activity (e.g., antimicrobial vs. anticancer assays) often arise from differences in cell permeability, assay pH, or metabolic stability. To address this:
- Standardize assay conditions: Use uniform buffer systems (e.g., PBS at pH 7.4) and cell lines with confirmed expression of target receptors .
- Validate target engagement: Employ isotopic labeling (e.g., tritiated analogs) to quantify binding affinity directly .
- Cross-reference pharmacokinetic data: Compare in vitro IC₅₀ values with plasma stability studies to identify metabolic interference .
What analytical techniques are most effective for confirming the stereochemical purity of this bicyclic compound?
Basic Research Focus: Structural characterization.
Methodological Answer:
- Chiral HPLC: Use a Chiralpak® IA-3 column with a hexane/isopropanol gradient (95:5 to 80:20) to resolve enantiomers. Retention times for the (1R,6S,8R) isomer are typically 12–14 min .
- NMR Spectroscopy: ¹H-¹H NOESY can confirm spatial proximity of the 8-carboxylic acid proton to the azabicyclo bridgehead hydrogens, validating the stereochemistry .
- X-ray Crystallography: Co-crystallization with a chiral auxiliary (e.g., L-proline) enhances diffraction quality for absolute configuration determination .
How should researchers design stability studies to assess the compound’s reactivity under physiological conditions?
Advanced Research Focus: Stability and degradation pathways.
Methodological Answer:
- Forced degradation studies: Expose the compound to oxidative (3% H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions at 37°C for 24–72 hours. Monitor degradation via LC-MS to identify labile groups (e.g., the azabicyclo ring is prone to base-catalyzed hydrolysis) .
- Thermal stability: Use differential scanning calorimetry (DSC) to determine melting points and detect polymorphic transitions. The hydrochloride salt typically shows a sharp endotherm at ~215°C .
- Light sensitivity: Conduct ICH Q1B photostability testing under UV (320–400 nm) and visible light to guide storage protocols .
What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric excess (EE)?
Advanced Research Focus: Process optimization.
Methodological Answer:
- Catalytic asymmetric synthesis: Employ chiral catalysts like (R)-BINAP-Ru complexes for enantioselective cyclization, achieving >95% EE at 10 mol% loading .
- Crystallization-induced dynamic resolution (CIDR): Use a mixture of ethanol/water (70:30) to preferentially crystallize the target enantiomer during salt formation .
- Inline PAT (Process Analytical Technology): Implement FTIR or Raman spectroscopy for real-time monitoring of EE during critical steps like carboxylation .
How can computational methods predict the compound’s interaction with biological targets, such as neurotransmitter receptors?
Advanced Research Focus: Molecular modeling.
Methodological Answer:
- Docking simulations: Use AutoDock Vina with receptor structures (e.g., PDB ID: 6CM4 for NMDA receptors). The bicyclo[4.2.0] scaffold shows high complementarity to hydrophobic pockets in the glutamate-binding site .
- MD simulations: Run 100-ns trajectories in GROMACS to assess binding stability. Key interactions include hydrogen bonding between the 8-carboxylic acid and Arg523 of the receptor .
- QSAR models: Train on a dataset of 50+ bicyclic analogs to correlate logP values (predicted range: 1.2–1.8) with IC₅₀ in neuronal assays .
What are the key considerations for designing in vivo toxicity studies of this compound?
Advanced Research Focus: Preclinical safety.
Methodological Answer:
- Dose-ranging studies: Start with 1/10th the therapeutic dose (based on in vitro IC₅₀) in rodent models, escalating weekly. Monitor hepatic enzymes (ALT/AST) and renal biomarkers (creatinine) .
- Toxicokinetics: Collect plasma at 0.5, 2, 8, and 24 hours post-dose to calculate AUC₀–24 and assess accumulation potential .
- Histopathology: Prioritize examination of the liver (CYP450 metabolism site) and CNS tissues (target region) for necrosis or inflammation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
